2-Chloro-3-methylaniline
Overview
Description
2-Chloro-3-methylaniline, also known as 2-chloro-3-methylbenzenamine, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the third position is replaced by a methyl group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-3-methyltoluene followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-chloro-3-nitrotoluene. This intermediate is then reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form 2-chloro-3-methylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products:
Oxidation: 2-Chloro-3-nitroaniline.
Reduction: 2-Chloro-3-methylcyclohexylamine.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Chloro-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the amino group donates electrons to form new bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
- 2-Chloro-4-methylaniline
- 3-Chloro-2-methylaniline
- 2-Chloro-6-methylaniline
Comparison: 2-Chloro-3-methylaniline is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 2-Chloro-4-methylaniline has the chlorine and methyl groups at different positions, leading to different chemical properties and reactivity patterns .
Properties
IUPAC Name |
2-chloro-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRKMXABSUYQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951631 | |
Record name | 2-Chloro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29027-17-6 | |
Record name | 2-Chloro-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29027-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-chloro-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029027176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZENAMINE, 2-CHLORO, 3-METHYL- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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